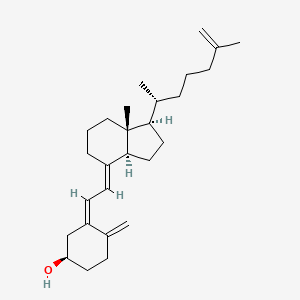
25-Dehydrocholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Dehydrocholecalciferol, also known as this compound, is a useful research compound. Its molecular formula is C27H42O and its molecular weight is 382.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to 25-Dehydrocholecalciferol
This compound, also known as 25-hydroxyvitamin D3 or calcifediol, is a significant metabolite of vitamin D that plays a crucial role in human health. It is primarily produced in the liver from vitamin D3 (cholecalciferol) and is the form of vitamin D that is measured in the blood to assess a person's vitamin D status. This compound is pivotal in calcium and phosphate metabolism, bone health, and various physiological processes.
Bone Health and Mineralization
This compound is essential for maintaining bone health. Its active form, 1,25-dihydroxyvitamin D (calcitriol), regulates calcium absorption in the gut and maintains adequate serum calcium and phosphate concentrations to enable normal mineralization of bone. Research has demonstrated that adequate levels of 25-hydroxyvitamin D are necessary to prevent conditions such as osteomalacia and rickets. A study showed that patients with osteomalacia responded positively to treatment with either cholecalciferol or 1,25-dihydroxycholecalciferol, indicating the importance of these metabolites in bone healing processes .
Cardiovascular Health
Emerging studies suggest a correlation between low levels of 25-hydroxyvitamin D and increased risk of cardiovascular diseases. A nested case-control study indicated that men with deficient levels of 25-hydroxyvitamin D had a significantly higher risk of myocardial infarction compared to those with adequate levels . This association highlights the potential role of vitamin D metabolites in cardiovascular health.
Immune Function
Vitamin D metabolites, including 25-hydroxyvitamin D, have been shown to influence immune responses. Research indicates that adequate levels may enhance innate immunity and modulate adaptive immunity, potentially reducing the risk of autoimmune diseases and infections. The vitamin D receptor (VDR) is found in immune cells, suggesting that vitamin D plays a direct role in immune regulation .
Cancer Research
There is growing interest in the role of vitamin D metabolites in cancer prevention and treatment. Studies have suggested that higher serum levels of 25-hydroxyvitamin D may be associated with reduced risks of certain cancers, including colorectal cancer. The mechanisms are thought to involve regulation of cell growth and differentiation through VDR signaling pathways .
Nutritional Rickets
A recent study evaluated the relationship between serum levels of 1,25-dihydroxyvitamin D and nutritional rickets in children on low-calcium diets. The findings indicated that higher levels of serum 1,25-dihydroxyvitamin D were independently associated with an increased risk of rickets, underscoring the importance of monitoring vitamin D metabolites for preventing this condition .
Case Study: Osteomalacia Treatment
A clinical trial involving patients with histologically proven osteomalacia demonstrated that treatment with either cholecalciferol or 1,25-dihydroxycholecalciferol led to significant improvements in clinical outcomes. Patients treated with small doses of cholecalciferol showed rapid normalization of serum levels of active metabolites, emphasizing the efficacy of vitamin D supplementation in managing bone disorders .
Case Study: Cardiovascular Risk Assessment
In a cohort study assessing cardiovascular risks among middle-aged men, researchers found that those with lower levels of 25-hydroxyvitamin D had a significantly elevated risk for myocardial infarction over a ten-year follow-up period. This case highlights the potential implications for public health strategies aimed at improving vitamin D status among populations at risk for cardiovascular diseases .
Eigenschaften
CAS-Nummer |
63819-60-3 |
|---|---|
Molekularformel |
C27H42O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-6-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,21,24-26,28H,1,3,6-11,14-18H2,2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
JYGGSELSVHHQDI-YHJXBONMSA-N |
SMILES |
CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomerische SMILES |
C[C@H](CCCC(=C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
Kanonische SMILES |
CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Synonyme |
25-dehydrocholecalciferol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















